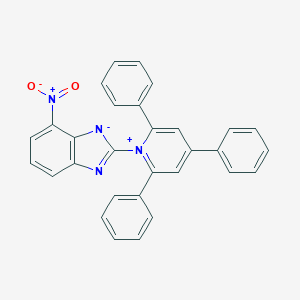
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole, also known as NTPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been reported to possess significant pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also targets various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the expression of various genes involved in cancer progression, such as cyclin D1 and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is its potent anti-tumor activity against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole. One of the areas of interest is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are also needed to understand the exact mechanism of action of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole and to optimize its pharmacological properties.
In conclusion, 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is a promising compound with significant potential for therapeutic applications. Its potent anti-tumor activity and low toxicity towards normal cells make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole involves the reaction of 4-nitrobenzimidazole with 2,4,6-triphenylpyridine in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of intermediates, which are then converted to the final product.
Wissenschaftliche Forschungsanwendungen
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C30H20N4O2 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide |
InChI |
InChI=1S/C30H20N4O2/c35-34(36)26-18-10-17-25-29(26)32-30(31-25)33-27(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-28(33)23-15-8-3-9-16-23/h1-20H |
InChI-Schlüssel |
CUFCOPASAWPCRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)
![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)